1-(2-Aminocyclopropyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminocyclopropyl)-3-propylurea is an organic compound featuring a cyclopropyl ring substituted with an amino group and a propylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocyclopropyl)-3-propylurea typically involves the reaction of cyclopropylamine with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclopropyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2-Aminocyclopropyl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of enzyme activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Aminocyclopropyl)-3-propylurea exerts its effects involves the interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity to the target.
Comparison with Similar Compounds
- 1-(2-Aminocyclopropyl)-3-methylurea
- 1-(2-Aminocyclopropyl)-3-ethylurea
- 1-(2-Aminocyclopropyl)-3-butylurea
Uniqueness: 1-(2-Aminocyclopropyl)-3-propylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
Molecular Formula |
C7H15N3O |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-aminocyclopropyl)-3-propylurea |
InChI |
InChI=1S/C7H15N3O/c1-2-3-9-7(11)10-6-4-5(6)8/h5-6H,2-4,8H2,1H3,(H2,9,10,11) |
InChI Key |
AFPBXLNVCBOUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.